dimethyl- CAS No. 448944-55-6](/img/structure/B13989057.png)
Silane, [(4-bromo-3-butynyl)oxy](1,1-dimethylethyl)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated butynyl group attached to a tert-butyl dimethylsilyl ether
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobut-3-yn-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The product is then purified by standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne moiety, to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted derivatives with various functional groups.
- Epoxides or other oxidized products.
- Alkenes or alkanes from reduction reactions.
科学的研究の応用
Chemistry: ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug discovery and development, especially in the synthesis of molecules that can act as enzyme inhibitors or receptor modulators.
Industry: In materials science, ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In oxidation and reduction reactions, the alkyne moiety is transformed, altering the compound’s electronic and steric properties.
類似化合物との比較
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane): Similar structure but with a methyl group on the butenyl chain.
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group.
Uniqueness: ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both a brominated butynyl group and a tert-butyl dimethylsilyl ether
特性
CAS番号 |
448944-55-6 |
|---|---|
分子式 |
C10H19BrOSi |
分子量 |
263.25 g/mol |
IUPAC名 |
4-bromobut-3-ynoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h7,9H2,1-5H3 |
InChIキー |
UCWBYQNDSCUAAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC#CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
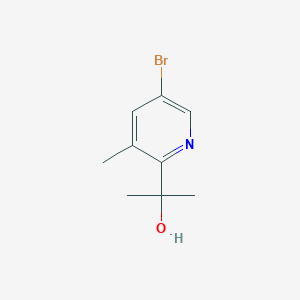

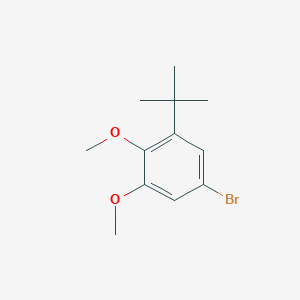
![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
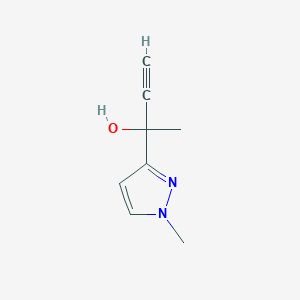
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
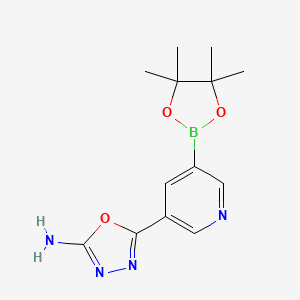
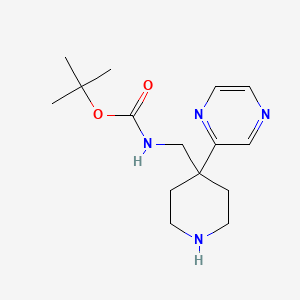
![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
